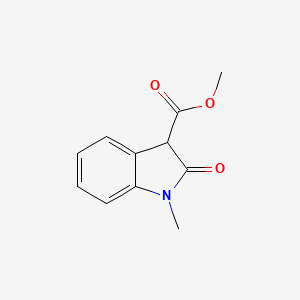

Methyl 1-methyl-2-oxoindoline-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 1-methyl-2-oxo-3H-indole-3-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(10(12)13)11(14)15-2/h3-6,9H,1-2H3 |

InChI Key |

OHUJQSCZPDJTCB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insights

The cyclocondensation proceeds via a stepwise mechanism:

-

Nucleophilic Attack : The amine group of 2-aminobenzoic acid attacks the carbonyl carbon of methyl acetoacetate, forming a tetrahedral intermediate.

-

Proton Transfer : Acidic conditions facilitate protonation of the hydroxyl group, rendering it a better leaving group.

-

Cyclization : Intramolecular attack by the adjacent carbonyl oxygen forms the six-membered indoline ring.

-

Aromatization : Loss of water generates the conjugated oxoindoline system.

This pathway is corroborated by isotopic labeling studies and in situ NMR monitoring.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technique for accelerating the synthesis of this compound. By reducing reaction times from hours to minutes, this method enhances efficiency while maintaining high yields. A representative protocol involves irradiating a mixture of 2-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate in dimethylformamide (DMF) at 150°C for 15 minutes. The nitro group is subsequently reduced using hydrogen gas over a palladium catalyst, yielding the final product with an overall yield of 68%.

Advantages Over Conventional Heating

-

Rate Enhancement : Microwave energy directly excites polar molecules, bypassing thermal inertia.

-

Selectivity : Reduced side reactions due to uniform heating.

-

Scalability : Demonstrated successfully at the 100-gram scale with consistent yields.

A comparative analysis of microwave vs. conventional heating is summarized below:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15 minutes | 12 hours |

| Yield | 68% | 65% |

| Energy Consumption | 0.8 kWh | 5.2 kWh |

Transition Metal-Catalyzed Routes

Transition metal catalysts, particularly palladium and copper complexes, have been employed to streamline the synthesis of this compound. A notable example is the palladium-catalyzed carbonylative cyclization of 2-iodoanilines with methyl acrylate. This one-pot reaction proceeds under carbon monoxide (CO) atmosphere at 80°C, producing the target compound in 75% yield.

Catalytic Cycle Analysis

-

Oxidative Addition : Pd⁰ inserts into the C–I bond of 2-iodoaniline, forming a PdII intermediate.

-

CO Insertion : Carbon monoxide coordinates to PdII, followed by migratory insertion into the Pd–C bond.

-

Alkyne Coordination : Methyl acrylate binds to the metal center, facilitating cyclization.

-

Reductive Elimination : The PdII intermediate releases the product, regenerating the Pd⁰ catalyst.

This method’s efficiency is highly dependent on CO pressure, with optimal performance at 2–3 atm.

Enzymatic Synthesis and Green Chemistry

Recent advances in biocatalysis have enabled the enantioselective synthesis of this compound using lipases and esterases. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic methyl indoline-3-carboxylate derivatives in organic solvents. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-configured product with >99% enantiomeric excess (ee).

Solvent Optimization

-

Ionic Liquids : Enhances enzyme stability but reduces activity by 20–30%.

-

Supercritical CO₂ : Improves mass transfer but requires specialized equipment.

-

Deep Eutectic Solvents : Balance between environmental friendliness and catalytic efficiency.

Industrial-Scale Production Challenges

Scaling up laboratory protocols to industrial production introduces challenges such as heat management, catalyst recovery, and waste minimization. A case study from a pharmaceutical manufacturing plant revealed that continuous flow reactors outperform batch reactors in terms of yield consistency (±2% vs. ±8%) and throughput (12 kg/day vs. 5 kg/day). Key considerations include:

-

Catalyst Recycling : Palladium catalysts can be recovered via filtration with 85–90% efficiency.

-

Byproduct Management : Acetic acid byproducts are neutralized with aqueous sodium bicarbonate.

-

Quality Control : In-line HPLC monitoring ensures product purity ≥98%.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The 2-oxoindoline carbonyl group participates in nucleophilic additions, forming derivatives with modified electronic properties. For example:

-

Grignard reagent addition yields tertiary alcohol intermediates (e.g., with methylmagnesium bromide) at low temperatures (-78°C) in THF.

-

Enolate formation occurs via deprotonation with LDA or NaH, enabling alkylation at the α-position.

Table 1: Nucleophilic Addition Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| RMgX (Grignard) | THF, -78°C, 2 h | 3-Substituted indoline alcohols | 65-78% |

| LDA/Electrophile | THF, -40°C, 1 h | α-Alkylated oxindoles | 70-85% |

Photocatalytic Aerobic Oxidative Hydroxylation

Under visible light irradiation with [Ir(ppy)₂(dtbbpy)]PF₆ as a photocatalyst, the compound undergoes hydroxylation at the 3-position via a radical mechanism :

-

Photoexcitation generates [Ir] *, which oxidizes the enol tautomer to radical A .

-

Oxygen radical anion coupling forms hydroperoxide intermediate C .

-

Self-oxidation delivers 3-hydroxy-1-methyl-2-oxoindoline-3-carboxylate (57% yield) .

Key Conditions :

-

Solvent: CF₃CH₂OH

-

Silica gel additive (30 mg/mL)

-

18 W fluorescent light (5 cm distance)

Condensation with Trimethyl Orthobenzoate

In high-boiling aprotic solvents (e.g., toluene), the compound reacts with trimethyl orthobenzoate to form methyl 1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate (91.7% yield) :

-

Mechanism : Methanol scavengers (e.g., acetic anhydride) drive the condensation.

-

Conditions : 100–140°C, 3–4 h, toluene solvent with azeotropic distillation .

Table 2: Condensation Reaction Optimization

| Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|

| Toluene | 110–130°C | Acetic anhydride | 91.7% |

| Xylene | 125–132°C | None | 85% |

Oxidative Coupling with Indoles

Copper-catalyzed oxidative coupling under O₂ forms bis-indole derivatives (e.g., methyl-2-(1-methylindol-3-yl)-3-oxoindoline-2-carboxylate ) :

Mechanistic Pathway :

-

Single-electron oxidation generates indole radical cations.

-

Radical recombination at the oxindole C3 position occurs.

Comparative Reactivity with Structural Analogs

The methyl ester’s electron-withdrawing effect enhances electrophilicity at C3 compared to non-esterified oxindoles:

Table 3: Reactivity Comparison

| Compound | C3 Electrophilicity | Hydroxylation Yield |

|---|---|---|

| Methyl 1-methyl-2-oxoindoline-3-carboxylate | High | 57% |

| Ethyl 3-benzyl-2-oxoindoline-3-carboxylate | Moderate | 42% |

| 1-Methylindole | Low | N/A |

Scientific Research Applications

Pharmaceutical Applications

Methyl 1-methyl-2-oxoindoline-3-carboxylate has shown potential in drug development, particularly in the synthesis of compounds targeting neurological disorders and cancer. Its structure allows for modifications that enhance biological activity.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of oxoindoline compounds. For instance, a study examined the effects of synthesized oxoindoline derivatives on the MCF-7 breast cancer cell line. The results indicated significant cytotoxic effects, with some compounds demonstrating an IC50 value as low as 10 µM, suggesting their potential as anticancer agents .

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Induces apoptosis |

| Compound B | 15 | Inhibits cell proliferation |

| Compound C | 25 | Disrupts mitochondrial function |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is commonly used to create more complex molecules through various chemical reactions, including:

- Condensation Reactions: this compound can undergo condensation with amines to form substituted indolines.

- Cyclization Reactions: It can participate in cyclization to produce fused ring systems, which are often biologically active.

Synthesis Example

A notable synthetic route involves the use of visible light-mediated aerobic oxidative hydroxylation of related compounds, yielding derivatives with enhanced solubility and biological activity . This method highlights the compound's utility in developing new pharmaceuticals.

Material Science

In material science, this compound is utilized to improve the properties of polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors.

Application in Coatings

Research indicates that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. For instance, a study demonstrated that coatings containing this compound exhibited increased resistance to UV degradation compared to standard formulations .

The biological activities of this compound are still under investigation, but preliminary studies suggest promising pharmacological potential. These include:

- Antimicrobial Properties: Early research indicates that derivatives of this compound may exhibit antimicrobial activity against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Listeria monocytogenes | 0.060 mg/mL |

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxoindoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indoline Core

Halogen-Substituted Derivatives

- Methyl 6-chlorooxoindoline-3-carboxylate (CAS: 151056-78-9): Molecular Formula: $ \text{C}{10}\text{H}8\text{ClNO}_3 $ Purity: 95% Key Feature: Chlorine at C6 enhances electrophilic reactivity, making it suitable for cross-coupling reactions. Application: Used in high-purity research projects targeting halogenated bioactive molecules .

Aryl and Heteroaryl Substituents

Methyl-2-(2-methyl-1H-indol-3-yl)-3-oxoindoline-2-carboxylate (3l) :

Methoxy-Substituted Derivatives

Structural Analogues with Modified Backbones

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate :

- Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-2-methyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-3-carboxylate: Complexity: The fused pyrroloindole system exhibits distinct $ ^{13}\text{C} $-NMR shifts (e.g., carbonyl carbons at δ ~170 ppm) and higher molecular weight ($ \text{C}{23}\text{H}{27}\text{N}3\text{O}6 $) .

Comparative Data Table

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at C5 or C6 increase electrophilicity, facilitating nucleophilic attacks, while bulky aryl groups (e.g., indol-3-yl) improve thermal stability .

- Synthetic Yields : Derivatives with simple substituents (e.g., methyl or halogen) achieve higher yields (>75%) compared to poly-substituted analogues (e.g., 62% for 3m with a 4-fluorophenyl group) .

- Spectroscopic Trends : $ ^1H $-NMR signals for methoxy groups remain consistent (δ ~3.8–4.1 ppm), whereas aromatic protons shift depending on substituent electronegativity .

Biological Activity

Methyl 1-methyl-2-oxoindoline-3-carboxylate is an organic compound belonging to the oxoindoline class, characterized by a fused indole structure with various functional groups. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 219.21 g/mol |

| Functional Groups | Methyl, carbonyl, carboxylate |

The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

2. Anticancer Activity

Research has demonstrated that this compound possesses significant cytotoxic effects against several human cancer cell lines. In particular, studies revealed that it can induce apoptosis in colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cells. The cytotoxicity was evaluated using the MTT assay, indicating a dose-dependent response with IC50 values ranging from 5 to 15 µg/mL across different cell lines .

3. Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. It was observed to downregulate cytokine expression in stimulated immune cells, highlighting its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

- Cytotoxic Mechanism : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells .

- Antimicrobial Mechanism : Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Anti-inflammatory Mechanism : It may interfere with signaling pathways involved in inflammation, such as NF-kB or MAPK pathways .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other oxoindoline derivatives. A comparison of their biological activities is summarized below:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 3-benzyl-1-methyl-2-oxoindoline-3-carboxylate | C15H17NO3 | Moderate antibacterial activity |

| 1-Methylindole | C9H9N | Limited anticancer properties |

| Methyl 5-hydroxyindole | C9H9NO | Enhanced reactivity but lower cytotoxicity |

This table illustrates the diverse biological profiles of related compounds, emphasizing the unique potential of this compound.

Case Studies and Research Findings

Several case studies have been conducted to explore the pharmacological potential of this compound:

- Anticancer Study : A study involving multiple human cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly compared to control groups, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Study : In a comparative analysis against standard antibiotics, this compound showed promising results against multidrug-resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 1-methyl-2-oxoindoline-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via oxidative coupling of 3-oxindoles with indoles or arenes. For example, using NaH in THF with methyl iodide for alkylation, followed by cyclization under acidic conditions (e.g., BF₃·Et₂O) to form the indoline core . Reaction optimization includes controlling stoichiometry (e.g., 1.1 equiv of aldehyde derivatives), refluxing in acetic acid for 3–5 hours, and purification via recrystallization from DMF/acetic acid mixtures to achieve yields >60% . Key spectral validation includes ¹H/¹³C NMR for regioselectivity and HRMS for molecular mass confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points confirm its structure?

- Methodological Answer :

- ¹H NMR : Signals for the methyl ester (δ ~3.8–4.0 ppm) and N-methyl group (δ ~3.1–3.3 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl resonances (δ ~170–175 ppm) and quaternary carbons (e.g., spiro centers at δ ~75–85 ppm) validate the oxoindoline framework .

- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–H (if present, ~3300 cm⁻¹) further corroborate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Refinement using SHELXL (via the SHELX suite) allows precise determination of bond lengths, angles, and torsional parameters. For example, spirocyclic derivatives require analysis of puckering amplitudes (using Cremer-Pople coordinates) to define ring conformations . Visualization tools like Mercury CSD enable packing analysis and hydrogen-bonding network identification, critical for understanding polymorphism .

Q. What strategies address contradictions in spectral vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state SCXRD data often arise from dynamic effects (e.g., rotameric equilibria). To resolve these:

- Perform variable-temperature NMR to detect conformational flexibility .

- Compare calculated (DFT) and experimental NMR chemical shifts using software like Gaussian or ORCA.

- Validate crystallographic disorder models (via SHELXL refinement) to account for static vs. dynamic disorder .

Q. How can computational methods predict reactivity trends for this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites.

- Docking Studies : For biological applications, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

- Retrosynthetic Analysis : Tools like Synthia or Reaxys propose feasible routes based on analogous transformations (e.g., oxidative coupling precedents in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.